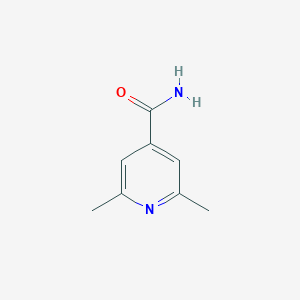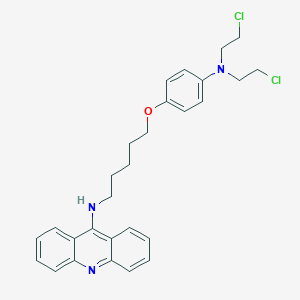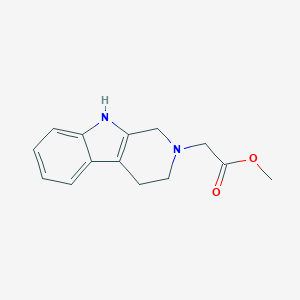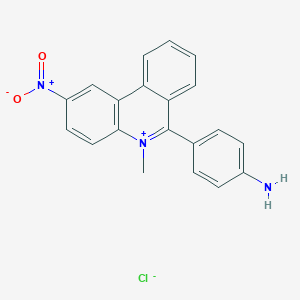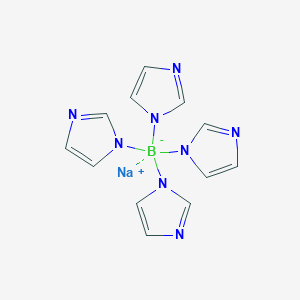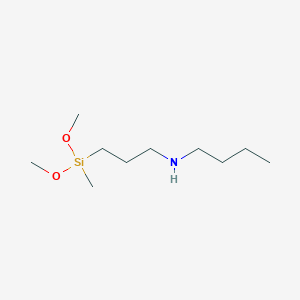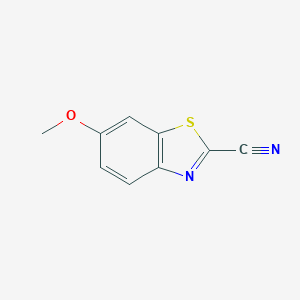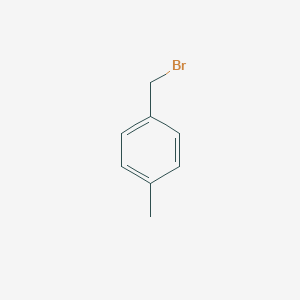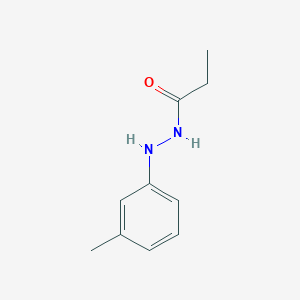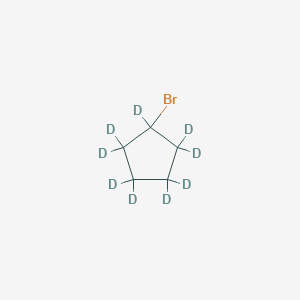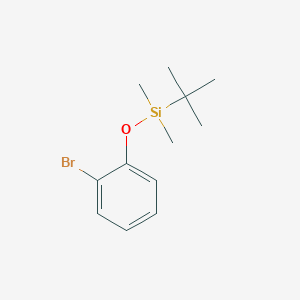
(2-Bromophenoxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromophenoxy)(tert-butyl)dimethylsilane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a silane-based compound that contains bromine and tert-butyl groups, which make it highly reactive and versatile.
Wirkmechanismus
The mechanism of action of (2-Bromophenoxy)(tert-butyl)dimethylsilane is mainly attributed to its reactive silicon center. The compound is highly nucleophilic and can undergo various reactions with electrophiles, such as alkyl halides, aryl halides, and carbonyl compounds. The bromine and tert-butyl groups also contribute to the reactivity of the compound, making it a versatile reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (2-Bromophenoxy)(tert-butyl)dimethylsilane. However, studies have shown that the compound is not toxic to cells and can be used in biological applications. It has been used as a labeling agent for proteins and peptides, and as a precursor for the synthesis of fluorescent dyes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Bromophenoxy)(tert-butyl)dimethylsilane is its high reactivity and versatility, which makes it useful in a wide range of organic synthesis applications. It is also cost-effective and easy to synthesize. However, the compound is highly reactive and requires careful handling to prevent unwanted reactions. It is also sensitive to air and moisture, which can affect its reactivity and purity.
Zukünftige Richtungen
There are several future directions for the use of (2-Bromophenoxy)(tert-butyl)dimethylsilane in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. The compound can also be used in the development of new materials, such as polymers and coatings. Further research is needed to explore the full potential of (2-Bromophenoxy)(tert-butyl)dimethylsilane and its derivatives in various fields of science.
Conclusion:
In conclusion, (2-Bromophenoxy)(tert-butyl)dimethylsilane is a versatile and highly reactive compound that has found various applications in scientific research. Its unique properties make it useful in organic synthesis, labeling, and fluorescent imaging. While there is limited research on its biochemical and physiological effects, it has shown promise in biological applications. Further research is needed to explore the full potential of (2-Bromophenoxy)(tert-butyl)dimethylsilane and its derivatives in various fields of science.
Wissenschaftliche Forschungsanwendungen
(2-Bromophenoxy)(tert-butyl)dimethylsilane has found various applications in scientific research, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a cross-coupling agent in the formation of carbon-carbon bonds, which is a crucial step in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
115750-83-9 |
|---|---|
Produktname |
(2-Bromophenoxy)(tert-butyl)dimethylsilane |
Molekularformel |
C12H19BrOSi |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
(2-bromophenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3 |
InChI-Schlüssel |
AUAZNDJHTMXNSN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1Br |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
